molecular formula C12H9N4O5+ B12788790 Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- CAS No. 47142-25-6

Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)-

Cat. No.: B12788790
CAS No.: 47142-25-6
M. Wt: 289.22 g/mol
InChI Key: VWHZJMOVQGPJPN-UHFFFAOYSA-O
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Description

Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is a complex organic compound characterized by the presence of a pyridinium ring substituted with an aminocarbonyl group at the third position and a 2,4-dinitrophenyl group at the first position. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- typically involves the reaction of 3-aminocarbonylpyridine with 2,4-dinitrophenyl chloride. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing 2,4-dinitrophenyl group.

    Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.

    Hydrolysis: The aminocarbonyl group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Substituted pyridinium derivatives.

    Reduction: Amino-substituted pyridinium derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- involves its interaction with nucleophilic sites in target molecules. The electron-withdrawing nature of the 2,4-dinitrophenyl group enhances the electrophilicity of the pyridinium ring, facilitating nucleophilic attack. This can lead to the formation of covalent bonds with biological macromolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

  • Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- chloride
  • Pyridinium, 3-(aminocarbonyl)-1-(4-nitrophenyl)-
  • Pyridinium, 3-(aminocarbonyl)-1-(2,4-dichlorophenyl)-

Comparison: Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is unique due to the presence of both the aminocarbonyl and 2,4-dinitrophenyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it exhibits enhanced electrophilicity and a broader range of potential chemical reactions and applications.

Properties

CAS No.

47142-25-6

Molecular Formula

C12H9N4O5+

Molecular Weight

289.22 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C12H8N4O5/c13-12(17)8-2-1-5-14(7-8)10-4-3-9(15(18)19)6-11(10)16(20)21/h1-7H,(H-,13,17)/p+1

InChI Key

VWHZJMOVQGPJPN-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

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